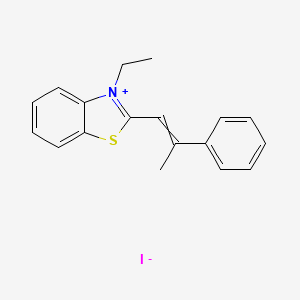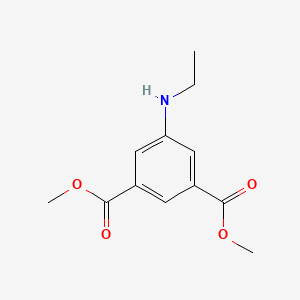![molecular formula C17H20O2S B14370948 [(4-Phenoxybutane-1-sulfinyl)methyl]benzene CAS No. 90183-95-2](/img/structure/B14370948.png)
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene typically involves the reaction of 4-phenoxybutane-1-sulfinyl chloride with benzyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene involves its interaction with molecular targets through its sulfinyl and phenoxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[(4-Phenoxybutane-1-thio)methyl]benzene: Similar structure but with a thioether group instead of a sulfinyl group.
[(4-Phenoxybutane-1-oxy)methyl]benzene: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is unique due to its specific combination of a phenoxybutane chain and a sulfinyl group attached to a benzene ring
Propriétés
Numéro CAS |
90183-95-2 |
|---|---|
Formule moléculaire |
C17H20O2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-phenoxybutylsulfinylmethylbenzene |
InChI |
InChI=1S/C17H20O2S/c18-20(15-16-9-3-1-4-10-16)14-8-7-13-19-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
Clé InChI |
MKDJDKDSYGMNQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)CCCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



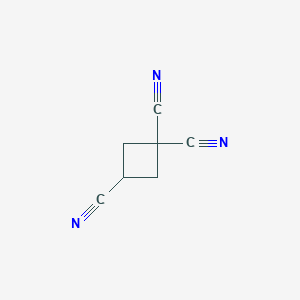
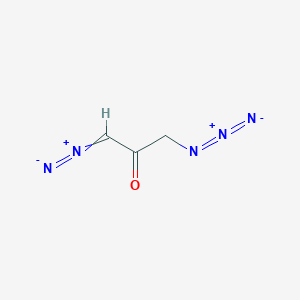
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
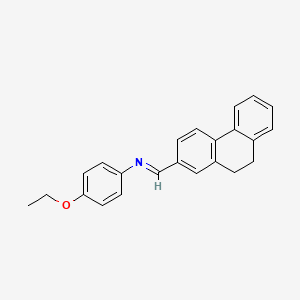
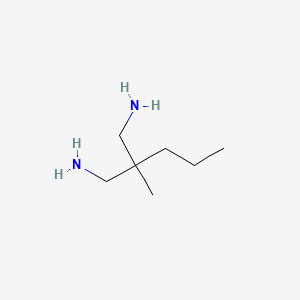

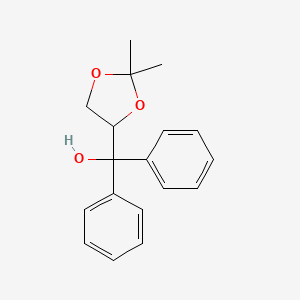
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
